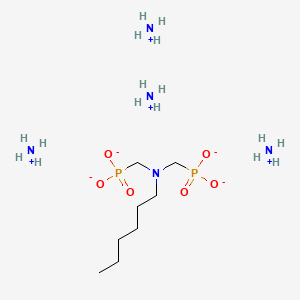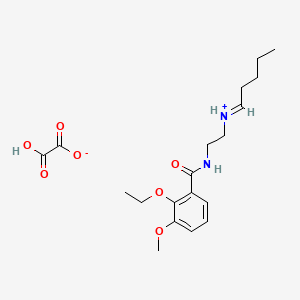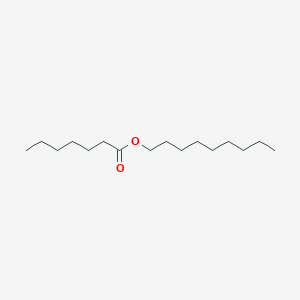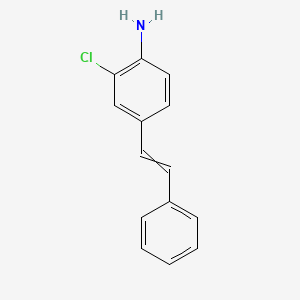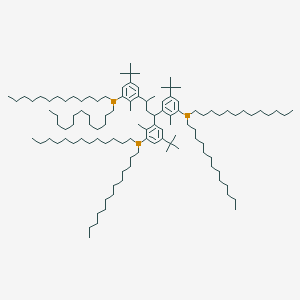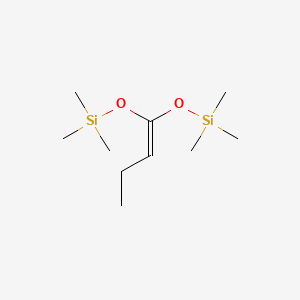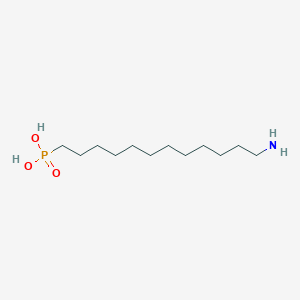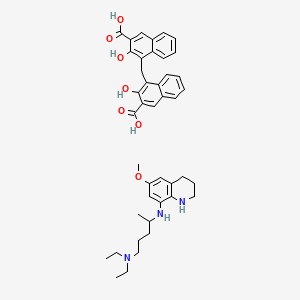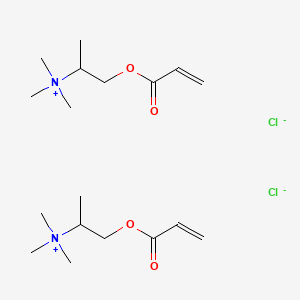
3-Methylpiperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpiperidine-1-carbaldehyde: is an organic compound with the molecular formula C7H13NO . It is a derivative of piperidine, a six-membered heterocyclic amine, with a methyl group at the third position and an aldehyde group at the first position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylpiperidine-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the aldehyde group at the first position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-methylpiperidine using metal catalysts such as palladium or platinum. The process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylpiperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 3-Methylpiperidine-1-carboxylic acid.
Reduction: 3-Methylpiperidine-1-methanol.
Substitution: 3-Methylpiperidine-1-imine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methylpiperidine-1-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with biological activity, such as enzyme inhibitors and receptor modulators.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of 3-methylpiperidine-1-carbaldehyde depends on its specific application. In biological systems, it may act as an intermediate in the synthesis of bioactive compounds. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of imines or other derivatives that can modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Piperidine-1-carbaldehyde: Lacks the methyl group at the third position.
3-Methylpiperidine: Lacks the aldehyde group at the first position.
4-Methylpiperidine-1-carbaldehyde: Has the methyl group at the fourth position instead of the third.
Uniqueness: 3-Methylpiperidine-1-carbaldehyde is unique due to the presence of both a methyl group at the third position and an aldehyde group at the first position. This combination of functional groups allows for specific reactivity and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
2591-84-6 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
3-methylpiperidine-1-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-7-3-2-4-8(5-7)6-9/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
DZFZYIQSJQMOHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


